Umbralisib

Descripción general

Descripción

Umbralisib, comercializado bajo el nombre de Ukoniq, es un medicamento contra el cáncer utilizado principalmente para el tratamiento del linfoma de zona marginal y el linfoma folicular . Es un inhibidor dual de la fosfatidilinositol 3-quinasa delta (PI3Kδ) y la caseína quinasa 1 épsilon (CK1ε) de primera clase, administrado por vía oral . Este compuesto fue desarrollado por TG Therapeutics y recibió su primera aprobación en los Estados Unidos en febrero de 2021 . Posteriormente fue retirado del mercado debido a problemas de seguridad .

Aplicaciones Científicas De Investigación

Umbralisib ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Química: Sirve como un compuesto modelo para estudiar los inhibidores de las quinasas y sus interacciones con los objetivos biológicos.

Biología: Se utiliza en la investigación para comprender el papel de PI3Kδ y CK1ε en los procesos celulares y los mecanismos de las enfermedades.

Mecanismo De Acción

Umbralisib ejerce sus efectos inhibiendo la actividad de PI3Kδ y CK1ε . La vía PI3K es crucial para la señalización del receptor de células B, que es esencial para la supervivencia y proliferación de las células B malignas . Al bloquear esta vía, this compound interrumpe los procesos de señalización que promueven el crecimiento y la supervivencia de las células cancerosas. Además, inhibe la caseína quinasa 1 épsilon, que desempeña un papel en la traducción de proteínas y otras funciones celulares .

Safety and Hazards

The most common side effects of Umbralisib include increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash . Serious neutropenia has occurred in patients taking this compound . This compound may cause fetal harm and pregnancy should be avoided .

Análisis Bioquímico

Biochemical Properties

Umbralisib plays a significant role in biochemical reactions by inhibiting two key enzymes: PI3Kδ and CK1ε . The PI3K pathway is essential for B-cell receptor signaling responsible for the progression of lymphoma . By inhibiting PI3Kδ, this compound interrupts this pathway, thereby exerting its therapeutic effects . Additionally, this compound inhibits CK1ε, a primary regulator of protein translation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It acts against marginal zone lymphoma by interrupting the PI3K pathway, which is essential for B-cell receptor signaling responsible for the progression of lymphoma . In addition, this compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .

Temporal Effects in Laboratory Settings

In clinical trials, this compound was administered at 800 mg/d in patients requiring therapy until progression or toxicity . The median duration of this compound treatment was 5.9 months, and 28.8% of patients received this compound for ≥12 months . No cumulative toxicities were reported .

Dosage Effects in Animal Models

A relationship between higher this compound steady state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT was observed during clinical studies .

Metabolic Pathways

This compound is involved in the PI3K pathway, which is a key metabolic pathway in cells . During in vitro studies, this compound was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its role as a PI3Kδ and CK1ε inhibitor, it can be inferred that this compound likely interacts with these enzymes at their respective locations within the cell .

Métodos De Preparación

La síntesis de Umbralisib implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones de acoplamiento posteriores. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente. Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

3. Análisis de las Reacciones Químicas

This compound experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, lo que lleva a diferentes derivados.

Sustitución: Puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Análisis De Reacciones Químicas

Umbralisib undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Umbralisib es único debido a su doble inhibición de PI3Kδ y CK1ε . Los compuestos similares incluyen:

Idelalisib: Un inhibidor selectivo de PI3Kδ utilizado para tratar la leucemia linfocítica crónica y el linfoma folicular.

Duvelisib: Un inhibidor dual de PI3Kγ y PI3Kδ utilizado para tratar la leucemia linfocítica crónica y el linfoma linfocítico pequeño.

Copanlisib: Un inhibidor pan-PI3K utilizado para tratar el linfoma folicular recidivante. En comparación con estos compuestos, this compound ofrece una combinación única de inhibición de PI3Kδ y CK1ε, lo que puede proporcionar beneficios terapéuticos distintos y un perfil de seguridad diferente.

Propiedades

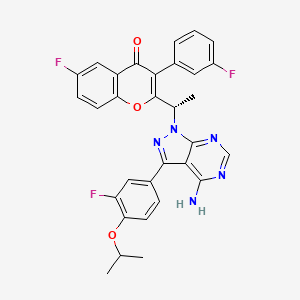

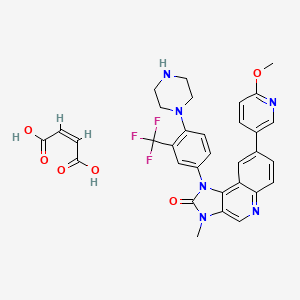

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337137 | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~100 mg/ml | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1532533-67-7 | |

| Record name | Umbralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

139-142 | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

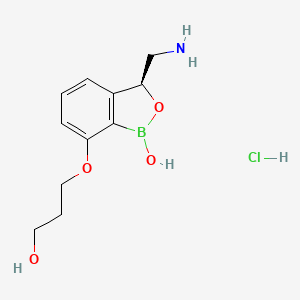

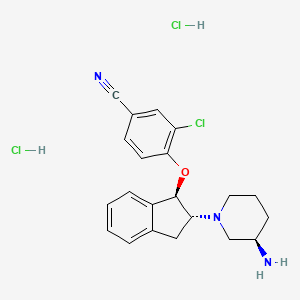

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)